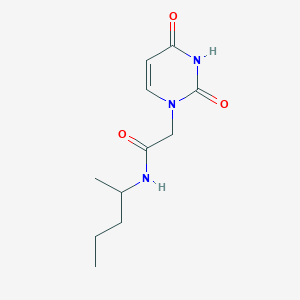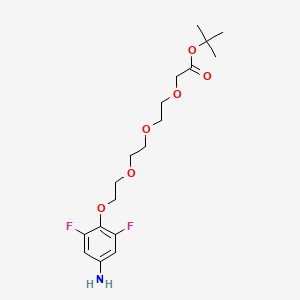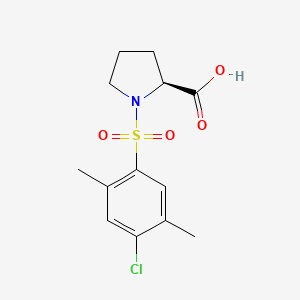
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H7I2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring.
準備方法
The synthesis of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1-benzyl-1H-pyrrole-2,5-dione. One common method includes the reaction of 1-benzyl-1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is often sufficient for research purposes. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3 and 4 positions without over-iodination or side reactions.
化学反応の分析
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a base and are carried out in polar aprotic solvents.
Reduction Reactions: The compound can be reduced to form 1-benzyl-3,4-dihydro-1H-pyrrole-2,5-dione using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield 1-benzyl-3,4-diamino-1H-pyrrole-2,5-dione .
科学的研究の応用
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
作用機序
The mechanism of action of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the interaction with cellular proteins and enzymes. The iodine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to the observed biological effects .
類似化合物との比較
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione can be compared with other halogenated pyrrole derivatives, such as:
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione: This compound has bromine atoms instead of iodine. It exhibits similar reactivity but may have different biological activities due to the different halogen atoms.
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione: This derivative has chlorine atoms and is less reactive than the diiodo compound.
1-Benzyl-3,4-difluoro-1H-pyrrole-2,5-dione: The presence of fluorine atoms makes this compound more stable and less reactive compared to the diiodo derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a valuable compound for various chemical transformations and biological studies.
特性
分子式 |
C11H7I2NO2 |
|---|---|
分子量 |
438.99 g/mol |
IUPAC名 |
1-benzyl-3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C11H7I2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
DQXUPUWFYJCVRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)

![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)










